N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophysiological Activity and Antiarrhythmic Agents
- N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, have been explored for their potent selective class III electrophysiological activity, indicating potential applications in developing new antiarrhythmic agents. The research identified compounds with potency comparable to known class III agents, suggesting the viability of certain moieties as replacements to enhance electrophysiological activity (Morgan et al., 1990).
Chemoselective N-Benzoylation
- The N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds like N-(2-hydroxyphenyl)benzamides, demonstrates the chemical's relevance in synthesizing biologically interesting compounds through chemoselective methods. This process highlights its utility in generating products with potential applications in medical and pharmaceutical research (Singh et al., 2017).
Metalloligands for Magnets
- The coordination of certain ligands to copper ions, forming anionic metalloligands, which then react with lanthanide salts to yield tetranuclear complexes, illustrates the compound's application in designing single-molecule magnets and single-chain magnets. Such research underlines its significance in advancing materials science, especially in creating materials with novel magnetic properties (Costes et al., 2010).
Polymer Synthesis and Characterization
- Studies on the synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds highlight the chemical's utility in developing new materials with desirable thermal and solubility properties. These polymers' amorphous nature, except for certain derivatives, and their stability up to 400°C make them suitable for various industrial applications (Saxena et al., 2003).
Antimicrobial Properties
- The testing of acylthiourea derivatives for antimicrobial properties against various bacterial and fungal strains reveals the chemical's potential in developing new antimicrobial agents. The structure-activity relationship observed in these studies provides insights into designing compounds with enhanced antimicrobial efficacy (Limban et al., 2011).
Sulfonated Nanofiltration Membranes
- Research on sulfonated thin-film composite nanofiltration membranes emphasizes the chemical's application in environmental engineering, particularly in dye treatment and water purification processes. The incorporation of sulfonated monomers has shown to improve membrane hydrophilicity, water flux, and dye rejection, indicating its potential in enhancing the efficiency of filtration systems (Liu et al., 2012).
Properties
IUPAC Name |
4-(methanesulfonamido)-N-[2-(4-methylphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-3-9-16(10-4-13)23-12-11-18-17(20)14-5-7-15(8-6-14)19-24(2,21)22/h3-10,19H,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBYVECMZNWWOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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